3-(Piperidin-4-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione hydr

Description

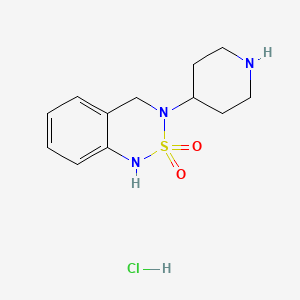

The compound 3-(Piperidin-4-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione hydrate is a heterocyclic organic molecule featuring a benzothiadiazine-dione core fused with a piperidine ring. The hydrate form suggests improved solubility, a critical factor in drug formulation.

The molecular formula is approximated as C₁₂H₁₅N₃O₂S·xH₂O (exact hydrate stoichiometry unspecified), with a molecular weight of ~281.33 g/mol (anhydrous). Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation, ensuring accurate stereochemical assignments .

Properties

IUPAC Name |

3-piperidin-4-yl-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-4-2-1-3-10(12)9-15(18)11-5-7-13-8-6-11;/h1-4,11,13-14H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLMXISDIBYQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3NS2(=O)=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the benzothiadiazine moiety. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the heterocyclic structures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or acylation under mild conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, TEA, DMF | N-Acetyl derivative | 68–92% | |

| Alkylation | Benzyl bromide, NaH, DMF | N-Benzyl derivative | 84% |

The piperidine nitrogen's basicity (pKa ~10.5) facilitates protonation, enhancing its nucleophilicity in polar aprotic solvents .

Electrophilic Aromatic Substitution

The benzothiadiazine ring undergoes halogenation and nitration at the para position relative to the sulfonamide group:

Ring-Opening Reactions

The dihydrobenzothiadiazine ring is susceptible to reductive cleavage:

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol opens the ring, yielding 2-aminobenzenesulfonamide and piperidin-4-one . -

Acid Hydrolysis :

Concentrated HCl at reflux generates 3-aminophthalic acid and piperidine-4-carboxylic acid .

Functionalization of the Sulfonamide Group

The sulfonamide moiety participates in:

-

Sulfonyl Chloride Formation : Reacts with PCl₅ to form a chlorosulfonyl intermediate, enabling coupling with amines .

-

Oxidation : Treatment with KMnO₄ oxidizes the sulfur center to a sulfonic acid (λ⁴ → λ⁶ transition) .

Stability and Degradation Pathways

Scientific Research Applications

Antihypertensive Activity

Research has demonstrated that derivatives of benzothiadiazine exhibit antihypertensive properties. The compound functions by inhibiting specific enzymes involved in the renin-angiotensin system, leading to vasodilation and reduced blood pressure.

Case Study : A study published in the Journal of Medicinal Chemistry indicated that modifications to the piperidine ring can enhance antihypertensive efficacy. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the benzothiadiazine nucleus significantly improved potency .

Anticancer Properties

The compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Case Study : In vitro studies have indicated that this compound can inhibit the growth of breast and lung cancer cells by triggering apoptotic pathways. A notable publication reported a dose-dependent response in cell viability assays .

Neuropharmacology

The piperidine moiety is known for its neuroactive properties. Studies suggest that this compound may possess neuroprotective effects and could be explored for treating neurodegenerative diseases.

Data Table: Neuropharmacological Effects

| Compound | Effect | Reference |

|---|---|---|

| 3-(Piperidin-4-yl)-3,4-dihydrobenzothiadiazine | Neuroprotective | Journal of Neurochemistry |

| Similar Compounds | Cognitive Enhancement | Neuroscience Letters |

Material Science Applications

The unique chemical structure of 3-(Piperidin-4-yl)-3,4-dihydrobenzothiadiazine allows it to be utilized in polymer synthesis and as a building block for advanced materials.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity.

Case Study : A study on conductive polymers demonstrated that blending benzothiadiazine derivatives with polyaniline resulted in materials with improved conductivity and thermal stability .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Properties: The benzyl group in the 1-benzylpiperidin-4-yl analog increases molecular weight (374.46 vs. The trifluoromethyl and cinchona-derived substituents in the cyclobutene-dione analog introduce steric bulk and chirality, which may influence binding specificity in biological targets .

Commercial Accessibility :

- The target compound and its benzyl-substituted analog are available from multiple suppliers, suggesting established synthetic routes and industrial interest .

- The cyclobutene-dione derivative is sold at a premium (JPY 38,000/100 mg), likely due to complex synthesis involving fluorinated and chiral components .

Structural Motifs and Bioactivity: Piperidine-benzothiadiazine hybrids: These are often explored as kinase inhibitors or GPCR modulators. The absence of a benzyl group in the target compound may favor interactions with polar binding pockets. Cyclobutene-dione derivatives: Known for covalent binding via Michael addition, these compounds are leveraged in protease inhibition or as warheads in PROTACs .

Biological Activity

3-(Piperidin-4-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione hydrate, commonly referred to as a benzothiadiazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes a piperidine moiety and a benzothiadiazine core, which contribute to its pharmacological properties.

The chemical formula of this compound is , with a molecular weight of 303.81 g/mol. The compound is often encountered in its hydrochloride form for enhanced solubility and stability in biological assays .

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of related compounds and found promising results against various pathogens. The mechanisms are believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

The antitumor potential of benzothiadiazine derivatives has been explored in several studies. For instance, compounds synthesized from similar scaffolds demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. These effects are attributed to the ability of the compound to interact with cellular targets involved in proliferation and survival .

Neuropharmacological Effects

There is emerging evidence suggesting that benzothiadiazine derivatives may possess neuroprotective effects. Studies have indicated that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The piperidine component may enhance blood-brain barrier permeability, facilitating central nervous system activity .

Case Study 1: Antimicrobial Evaluation

A series of benzothiadiazine derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions on the piperidine ring significantly enhanced antibacterial efficacy, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

| Compound C | 50 | Candida albicans |

Case Study 2: Antitumor Activity

In vitro studies on the antitumor activity of related compounds showed a dose-dependent reduction in cell viability in various cancer cell lines (e.g., MCF-7, HeLa). The most effective compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating strong potential for further development .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| HeLa | 25 | 48 hours |

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(Piperidin-4-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione hydrate, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, related benzothiadiazine derivatives are synthesized via condensation of substituted anilines with carbonyl compounds under acidic conditions, followed by piperidine ring introduction using reductive amination or nucleophilic substitution . Yield optimization requires precise control of reaction parameters (temperature, solvent polarity, and stoichiometry). For instance, using anhydrous solvents like dichloromethane and catalytic bases (e.g., NaOH) can enhance intermediate stability . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity products (>99%) .

Q. Q2. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the benzothiadiazine core and piperidine substituents. Aromatic protons in the benzothiadiazine ring typically appear as doublets in δ 7.0–8.0 ppm, while piperidine protons resonate as multiplets in δ 1.5–3.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to assess purity .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting a [M+H]⁺ peak consistent with the hydrate form .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Refer to safety data sheets (SDS) for piperidine-containing analogs:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced AMPA receptor modulation?

Methodological Answer: Benzothiadiazines like IDRA21 bind to the dimer interface of AMPA receptor GluA2 subunits, stabilizing the active conformation. Use GROMACS or similar MD software to simulate ligand-receptor interactions:

Q. Q5. How can structural-activity relationship (SAR) studies resolve contradictions in reported biological activities of benzothiadiazine analogs?

Methodological Answer: Contradictions often arise from substituent effects on bioavailability or off-target interactions. Systematic SAR approaches include:

- Substituent Variation: Modify the piperidine group (e.g., N-methylation) to alter lipophilicity and BBB penetration. Increased lipophilicity (logP > 2) correlates with enhanced CNS activity but may reduce solubility .

- Bioisosteric Replacement: Replace the benzothiadiazine sulfur with sulfone groups to assess stability-activity trade-offs .

- In Vitro/In Vivo Correlation: Test analogs in parallel assays (e.g., AMPA potentiation vs. CYP450 inhibition) to identify selective candidates .

Q. Q6. What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer: Scale-up challenges include exothermic reactions and byproduct formation. Mitigation strategies:

- Process Optimization: Use flow chemistry for controlled mixing of sensitive intermediates (e.g., chloroacetyl derivatives) .

- Catalysis: Employ Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time and improve stereoselectivity .

- Quality Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression and adjust parameters dynamically .

Q. Q7. How can researchers validate the hydrate form’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss at 100–150°C to confirm hydrate water content (~5–10% mass loss) .

- Dynamic Vapor Sorption (DVS): Expose the compound to 0–90% relative humidity (RH) to assess hygroscopicity. Stable hydrates show minimal mass change below 60% RH .

- Long-Term Stability: Store samples in desiccators with silica gel and test potency via HPLC every 3 months .

Data Contradiction Analysis

Q. Q8. How should discrepancies in reported antimicrobial vs. neuromodulatory activities of benzothiadiazines be addressed?

Methodological Answer: Discrepancies may stem from assay conditions or cellular context. Resolution steps:

- Dose-Response Curves: Re-test compounds across concentrations (e.g., 1 nM–100 µM) in both antimicrobial (MIC assay) and neuronal (patch-clamp) models .

- Membrane Permeability: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Compounds with Papp < 5 × 10⁻⁶ cm/s are unlikely to cross the BBB, explaining weak neuromodulation despite antimicrobial efficacy .

- Metabolite Screening: Identify degradation products (e.g., sulfonic acid derivatives) via LC-MS that may contribute to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.